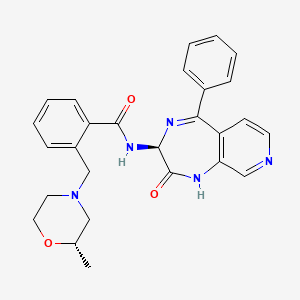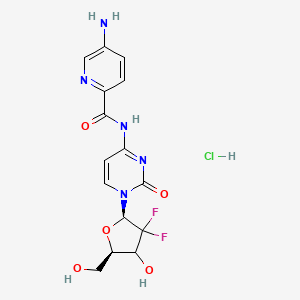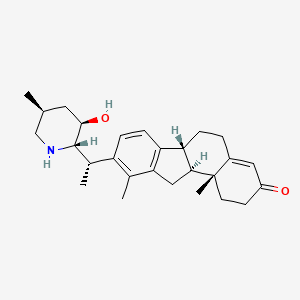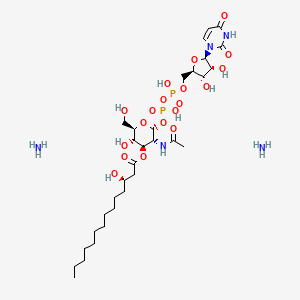
Anticancer agent 136
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 136 is a synthetic compound known for its potent anticancer properties. It is a C17-triazole analogue of Geldanamycin, a well-known anticancer agent. This compound has shown significant efficacy in inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of copper sulfate and sodium ascorbate in a suitable solvent such as dimethyl sulfoxide .
Industrial Production Methods
The industrial production of Anticancer agent 136 follows the same synthetic route as described above but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 136 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The triazole ring allows for various substitution reactions, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often tested for their anticancer activity to identify more potent analogues.
Aplicaciones Científicas De Investigación
Anticancer agent 136 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on anticancer activity.
Biology: The compound is used in cell biology studies to understand the mechanisms of apoptosis and other forms of programmed cell death.
Medicine: this compound is being investigated in preclinical and clinical studies for its potential use in cancer therapy.
Industry: The compound is used in the development of new anticancer drugs and formulations.
Mecanismo De Acción
Anticancer agent 136 exerts its effects by inducing apoptosis in cancer cells. The compound binds to Heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to cancer cell death .
Comparación Con Compuestos Similares
Similar Compounds
Geldanamycin: The parent compound of Anticancer agent 136, known for its Hsp90 inhibitory activity.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): Another analogue of Geldanamycin with similar anticancer properties.
Radicicol: A natural product that also inhibits Hsp90 and has anticancer activity.
Uniqueness
This compound is unique due to the presence of the triazole ring at the C17 position, which enhances its binding affinity to Hsp90 and improves its anticancer efficacy compared to other analogues. This structural modification also provides opportunities for further chemical modifications to enhance its therapeutic potential .
Propiedades
Fórmula molecular |
C40H50N6O8 |
|---|---|
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-[[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methylamino]-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C40H50N6O8/c1-24-18-30-35(42-22-29-23-46(45-44-29)17-11-15-28-13-8-7-9-14-28)32(47)21-31(37(30)49)43-39(50)25(2)12-10-16-33(52-5)38(54-40(41)51)27(4)20-26(3)36(48)34(19-24)53-6/h7-16,20-21,23-24,26,33-34,36,38,42,48H,17-19,22H2,1-6H3,(H2,41,51)(H,43,50)/b15-11+,16-10-,25-12+,27-20+/t24-,26+,33+,34+,36-,38+/m1/s1 |
Clave InChI |
HPHGBUWCYWPRLF-SQIJLRSRSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)C/C=C/C4=CC=CC=C4)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)CC=CC4=CC=CC=C4)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)





